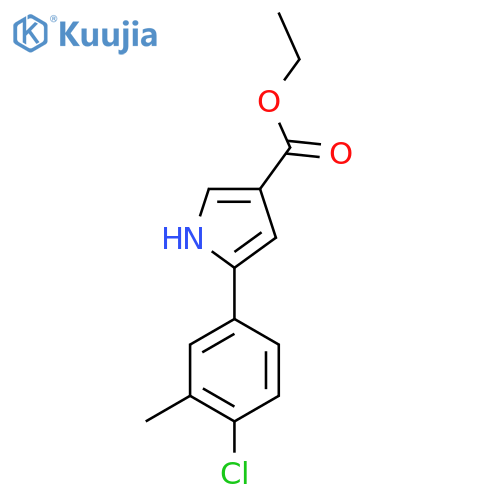

Cas no 1449692-01-6 (Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate)

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL 5-(4-CHLORO-3-METHYLPHENYL)-1H-PYRROLE-3-CARBOXYLATE

- Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate

-

- インチ: 1S/C14H14ClNO2/c1-3-18-14(17)11-7-13(16-8-11)10-4-5-12(15)9(2)6-10/h4-8,16H,3H2,1-2H3

- InChIKey: RYAVFFCOCNAMNR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)C1=CC(C(=O)OCC)=CN1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 298

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 42.1

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505480-1g |

Ethyl5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate |

1449692-01-6 | 95% | 1g |

$*** | 2023-03-30 | |

| Alichem | A109009926-250mg |

Ethyl 5-(4-chloro-3-methylphenyl)-1h-pyrrole-3-carboxylate |

1449692-01-6 | 95% | 250mg |

$501.61 | 2022-04-02 | |

| Alichem | A109009926-1g |

Ethyl 5-(4-chloro-3-methylphenyl)-1h-pyrrole-3-carboxylate |

1449692-01-6 | 95% | 1g |

$1,218.00 | 2022-04-02 |

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate 関連文献

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylateに関する追加情報

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate (CAS No. 1449692-01-6): A Comprehensive Overview

Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate, identified by its CAS number 1449692-01-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole carboxylate class, a moiety known for its versatile applications in drug design and development. The structural features of this molecule, particularly the presence of a chloro-substituted aromatic ring and a methyl group, contribute to its unique chemical properties and potential biological activities.

The< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate molecule exhibits a complex interplay of electronic and steric effects due to its substituents. The chloro group at the para position relative to the methyl group on the phenyl ring enhances the electrophilicity of the aromatic system, making it a valuable intermediate in various synthetic pathways. Additionally, the pyrrole carboxylate moiety serves as a key pharmacophore, influencing both solubility and binding affinity in biological systems.

In recent years, there has been growing interest in pyrrole derivatives as potential therapeutic agents. The< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate has been explored in several research studies for its potential applications in treating various diseases. One notable area of research is its role as a precursor in the synthesis of bioactive molecules targeting neurological disorders. Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, making them promising candidates for further investigation.

Moreover, the< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate has shown promise in anti-inflammatory and anti-cancer research. The chloro and methyl substituents on the phenyl ring are known to modulate the biological activity of pyrrole derivatives by influencing their interactions with biological targets. Recent studies have demonstrated that certain analogs of this compound can inhibit the activity of enzymes involved in inflammation and cancer progression, highlighting their therapeutic potential.

The synthesis of< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include functional group transformations such as halogenation, alkylation, and esterification. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These synthetic strategies are crucial for producing high-quality material suitable for subsequent biological evaluations.

In terms of pharmaceutical development, the< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate serves as a building block for more complex drug candidates. Its structural framework allows for modifications that can fine-tune its pharmacological properties. Researchers have been experimenting with various substituents to optimize solubility, bioavailability, and target specificity. Such modifications are essential for translating preclinical findings into effective clinical treatments.

The< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate has also been studied for its potential role in materials science. Beyond pharmaceutical applications, this compound exhibits interesting electronic properties that make it suitable for use in organic electronics and nanotechnology. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. These interdisciplinary applications underscore the versatility of this chemical entity.

The safety profile of< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate is another critical aspect that has been thoroughly investigated. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safety during synthesis and handling. Studies have focused on understanding its metabolic pathways and potential toxicological effects, providing valuable data for risk assessment and safe usage guidelines.

In conclusion, the< strong>Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate (CAS No. 1449692-01-6) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features make it a valuable intermediate in drug development, while its diverse applications highlight its versatility. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and therapeutic innovations.

1449692-01-6 (Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate) 関連製品

- 946340-07-4(N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide)

- 23772-61-4(3-Benzylidene-2-indolinone)

- 1261875-65-3(4,3'-Bis(trifluoromethyl)biphenyl-3-carbonitrile)

- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)

- 162791-23-3(11-Azaartemisinin)

- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)

- 2228694-70-8(methyl 5-(1-bromo-2-methylpropan-2-yl)thiophene-2-carboxylate)

- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)

- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)

- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)